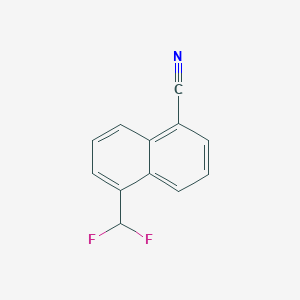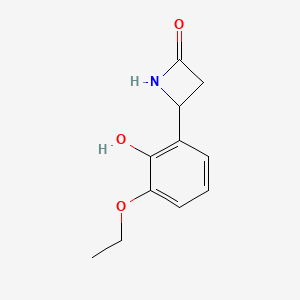
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures.
Preparation Methods
The synthesis of 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one can be achieved through various methods. . This reaction typically involves the reaction of an imine with a ketene to form the azetidinone ring. The reaction conditions, such as solvent, temperature, and the presence of catalysts, can significantly influence the yield and purity of the product .
Chemical Reactions Analysis
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidative N-deprotection of azetidinones using ceric ammonium nitrate is a well-documented reaction . This reaction involves the removal of the N-protecting group, resulting in the formation of N-unsubstituted azetidinones. Common reagents used in these reactions include ceric ammonium nitrate and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one has a wide range of scientific research applications. In medicinal chemistry, azetidinones are known for their antimicrobial, antiviral, and anti-inflammatory properties . They are also used as intermediates in the synthesis of various biologically active compounds. In the pharmaceutical industry, azetidinones are utilized in the development of new drugs and therapeutic agents . Additionally, these compounds have applications in the field of organic chemistry as building blocks for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one can be compared with other similar compounds, such as ezetimibe, which is a well-known azetidinone used as a cholesterol absorption inhibitor . While both compounds share the azetidinone core structure, they differ in their substituents and specific biological activities. Ezetimibe, for example, is primarily used in the treatment of hypercholesterolemia, whereas this compound has broader applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(3-ethoxy-2-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-15-9-5-3-4-7(11(9)14)8-6-10(13)12-8/h3-5,8,14H,2,6H2,1H3,(H,12,13) |
InChI Key |
MIONFUXTRKYLGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


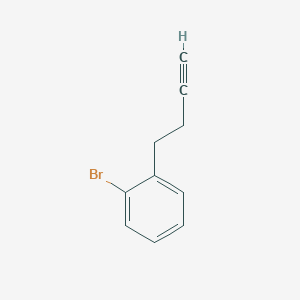
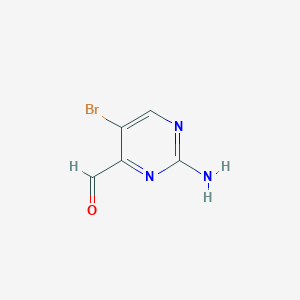
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
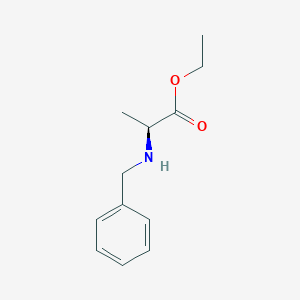
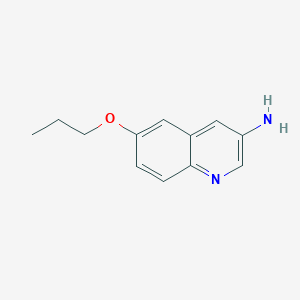
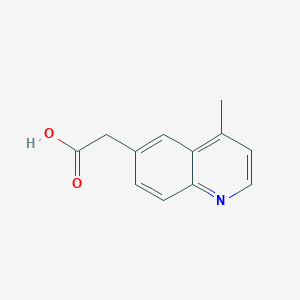
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
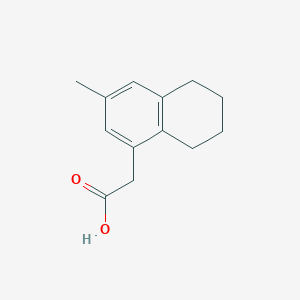
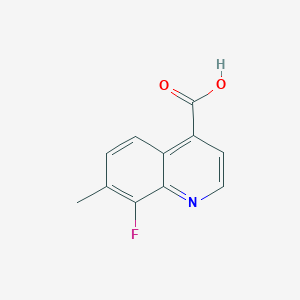
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)


